molecular formula C24H21N5O2S2 B11396101 5-({[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

5-({[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B11396101
M. Wt: 475.6 g/mol
InChI Key: MFMDBLAQJMSJID-UHFFFAOYSA-N
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Description

The compound 5-({[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic molecule that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Oxadiazole Ring Formation: The oxadiazole ring is formed by cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the triazole ring, potentially leading to ring opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole or oxadiazole derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for similar biological activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological properties could be investigated for the development of new drugs. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 5-({[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole exerts its effects would depend on its specific application. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The compound’s sulfanyl and oxadiazole groups may also play roles in its biological activity by forming interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole
  • 3-(thiophen-2-yl)-1,2,4-oxadiazole
  • 5-(2-phenylethyl)-4H-1,2,4-triazole derivatives

Uniqueness

The uniqueness of 5-({[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole lies in its combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C24H21N5O2S2

Molecular Weight

475.6 g/mol

IUPAC Name

5-[[4-(4-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-3-thiophen-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C24H21N5O2S2/c1-30-19-12-10-18(11-13-19)29-21(14-9-17-6-3-2-4-7-17)26-27-24(29)33-16-22-25-23(28-31-22)20-8-5-15-32-20/h2-8,10-13,15H,9,14,16H2,1H3

InChI Key

MFMDBLAQJMSJID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=CS4)CCC5=CC=CC=C5

Origin of Product

United States

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